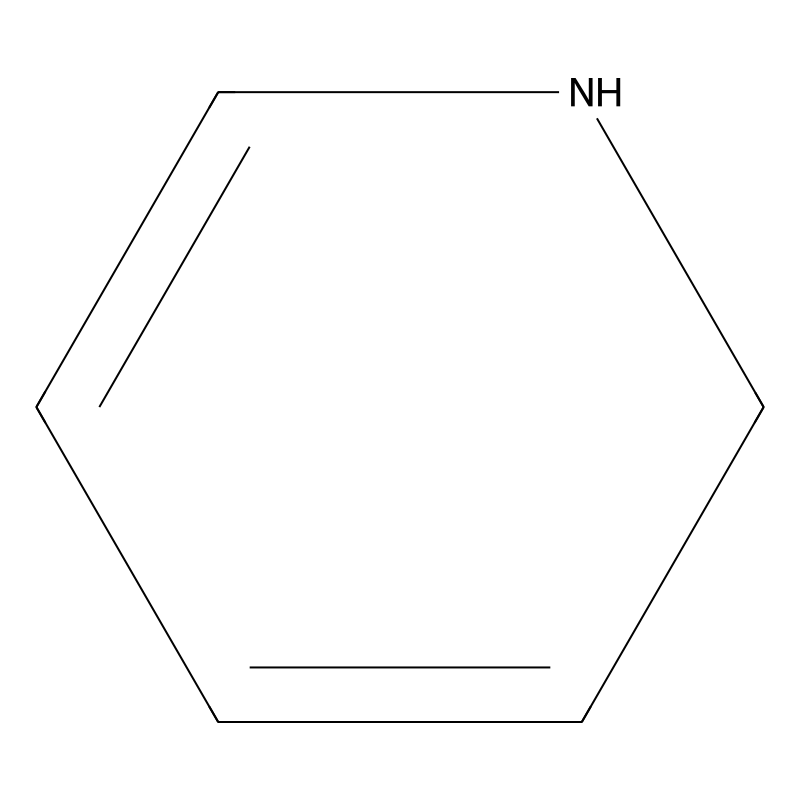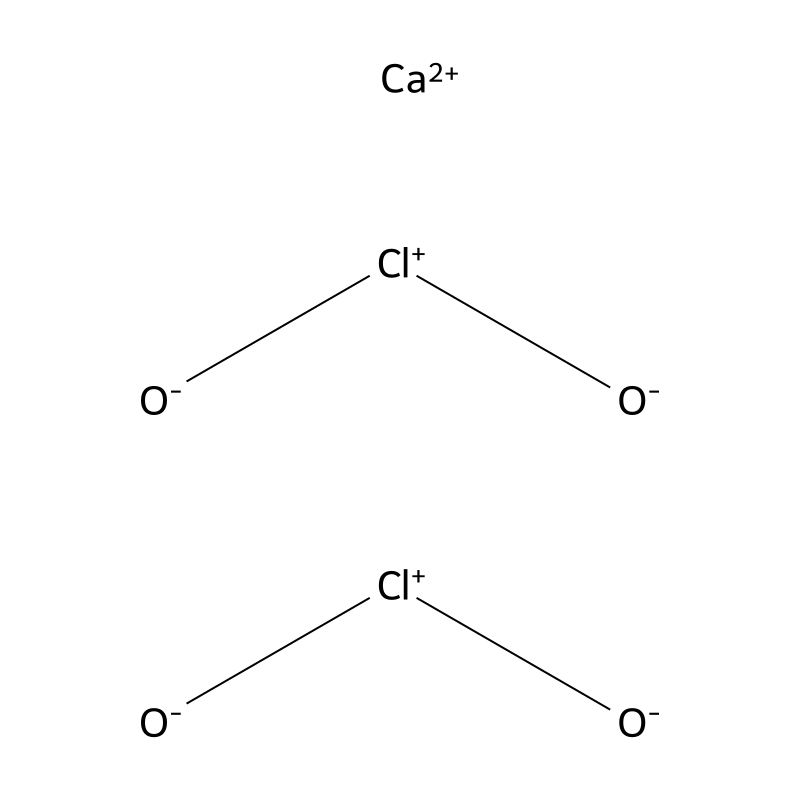Altenusin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Antimicrobial activity
Studies have shown Altenusin to have antifungal and antibacterial properties []. This has led to research into its potential use as a natural preservative or disinfectant.
Antioxidant activity
As a polyphenol, Altenusin exhibits antioxidant properties in cell studies []. Researchers are investigating its potential role in preventing or mitigating oxidative stress-related conditions.
Biological effects
Altenusin has been shown to have various effects on cell lines, including inhibiting the growth of some cancer cells []. However, more research is needed to understand the mechanisms behind these effects and their potential applications.
Important to Note:
- Research on Altenusin is still in its early stages. More studies are needed to fully understand its safety and efficacy for any potential applications.
Altenusin is a biphenyl derivative and a nonsteroidal microbial metabolite originally isolated from the fungus Alternaria sp.. It exhibits a wide range of biological activities, including antifungal, antioxidant, and anti-diabetic properties. Altenusin has been identified as a selective agonist of the farnesoid X receptor (FXR), with significant effects on various signaling pathways, particularly in renal cells where it mitigates epithelial-mesenchymal transition (EMT) induced by transforming growth factor beta 1 (TGF-β1) .
Altenusin exhibits notable biological activities:
- Antifungal Activity: Altenusin demonstrates strong antifungal effects against clinical strains of Paracoccidioides brasiliensis, with minimum inhibitory concentration (MIC) values ranging from 1.9 to 31.2 µg/mL .
- Neuroprotective Effects: It acts as a potent activator of nuclear factor-erythroid 2-related factor 2 (Nrf2), providing protection against oxidative stress in neuronal cells .
- Anti-Diabetic Properties: Altenusin inhibits α-glucosidase and pancreatic lipase, which are critical in carbohydrate metabolism .
- Renal Protective Effects: It reduces renal fibrosis by antagonizing the TGF-β/Smad signaling pathway, indicating potential therapeutic applications in chronic kidney diseases .
Altenusin has several potential applications:
- Pharmaceuticals: Due to its antifungal and anti-diabetic properties, altenusin may be developed into therapeutic agents for treating infections and metabolic disorders.
- Research: Its role as an FXR agonist positions it as a candidate for studies related to liver diseases and metabolic syndromes.
- Agriculture: Given its antifungal properties, it could be explored as a natural pesticide or fungicide.
Studies indicate that altenusin interacts with multiple biological targets:
- It modulates the TGF-β/Smad signaling pathway, showcasing its ability to influence cellular processes related to fibrosis and EMT .
- Altenusin has been shown to affect the cell wall synthesis in fungi, suggesting mechanisms for its antifungal activity .
- Its interaction with various enzymes highlights its potential utility in drug design targeting specific metabolic pathways .
Several compounds share structural or functional similarities with altenusin. Here are some notable examples:
| Compound Name | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Alternariol | Alternaria species | Antifungal | Exhibits cytotoxicity against cancer cells |
| Citrinin | Penicillium species | Nephrotoxic | Known for its toxicity in animals |
| Aflatoxin B1 | Aspergillus flavus | Carcinogenic | Strongly associated with liver cancer |
| Fumonisin B1 | Fusarium species | Neurotoxic | Linked to equine leukoencephalomalacia |
Altenusin is unique due to its specific action on the FXR pathway and its broad spectrum of biological activities, making it a versatile compound for further research and application development.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Phaopongthai J, Wiyakrutta S, Meksuriyen D, Sriubolmas N, Suwanborirux K. Azole-synergistic anti-candidal activity of altenusin, a biphenyl metabolite of the endophytic fungus Alternaria alternata isolated from Terminalia chebula Retz. J Microbiol. 2013 Dec;51(6):821-8. doi: 10.1007/s12275-013-3189-3. Epub 2013 Dec 19. PubMed PMID: 24385360.
3: Cota BB, Rosa LH, Caligiorne RB, Rabello AL, Almeida Alves TM, Rosa CA, Zani CL. Altenusin, a biphenyl isolated from the endophytic fungus Alternaria sp., inhibits trypanothione reductase from Trypanosoma cruzi. FEMS Microbiol Lett. 2008 Aug;285(2):177-82. doi: 10.1111/j.1574-6968.2008.01221.x. Epub 2008 Jun 28. PubMed PMID: 18557945.
4: Nakanishi S, Toki S, Saitoh Y, Tsukuda E, Kawahara K, Ando K, Matsuda Y. Isolation of myosin light chain kinase inhibitors from microorganisms: dehydroaltenusin, altenusin, atrovenetinone, and cyclooctasulfur. Biosci Biotechnol Biochem. 1995 Jul;59(7):1333-5. PubMed PMID: 7670197.
5: Zheng Z, Zhao Z, Li S, Lu X, Jiang M, Lin J, An Y, Xie Y, Xu M, Shen W, Guo GL, Huang Y, Li S, Zhang X, Xie W. Altenusin, a Nonsteroidal Microbial Metabolite, Attenuates Nonalcoholic Fatty Liver Disease by Activating the Farnesoid X Receptor. Mol Pharmacol. 2017 Oct;92(4):425-436. doi: 10.1124/mol.117.108829. Epub 2017 Jul 24. PubMed PMID: 28739572; PubMed Central PMCID: PMC5588546.
6: Zwickel T, Klaffke H, Richards K, Rychlik M. Development of a high performance liquid chromatography tandem mass spectrometry based analysis for the simultaneous quantification of various Alternaria toxins in wine, vegetable juices and fruit juices. J Chromatogr A. 2016 Jul 15;1455:74-85. doi: 10.1016/j.chroma.2016.04.066. Epub 2016 May 6. PubMed PMID: 27283097.
7: Chua SW, Cornejo A, van Eersel J, Stevens CH, Vaca I, Cueto M, Kassiou M, Gladbach A, Macmillan A, Lewis L, Whan R, Ittner LM. The Polyphenol Altenusin Inhibits in Vitro Fibrillization of Tau and Reduces Induced Tau Pathology in Primary Neurons. ACS Chem Neurosci. 2017 Apr 19;8(4):743-751. doi: 10.1021/acschemneuro.6b00433. Epub 2017 Jan 12. PubMed PMID: 28067492.
8: Sun J, Awakawa T, Noguchi H, Abe I. Induced production of mycotoxins in an endophytic fungus from the medicinal plant Datura stramonium L. Bioorg Med Chem Lett. 2012 Oct 15;22(20):6397-400. doi: 10.1016/j.bmcl.2012.08.063. Epub 2012 Aug 24. PubMed PMID: 22967766.
9: Xiao J, Zhang Q, Gao YQ, Tang JJ, Zhang AL, Gao JM. Secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach and their antifungal, antibacterial, antioxidant, and cytotoxic activities. J Agric Food Chem. 2014 Apr 23;62(16):3584-90. doi: 10.1021/jf500054f. Epub 2014 Apr 9. PubMed PMID: 24689437.
10: de Souza GD, Mithöfer A, Daolio C, Schneider B, Rodrigues-Filho E. Identification of Alternaria alternata mycotoxins by LC-SPE-NMR and their cytotoxic effects to soybean (Glycine max) cell suspension culture. Molecules. 2013 Feb 26;18(3):2528-38. doi: 10.3390/molecules18032528. PubMed PMID: 23442929.
11: Wang QX, Bao L, Yang XL, Guo H, Yang RN, Ren B, Zhang LX, Dai HQ, Guo LD, Liu HW. Polyketides with antimicrobial activity from the solid culture of an endolichenic fungus Ulocladium sp. Fitoterapia. 2012 Jan;83(1):209-14. doi: 10.1016/j.fitote.2011.10.013. Epub 2011 Oct 28. PubMed PMID: 22061662.
12: Abreu LM, Costa SS, Pfenning LH, Takahashi JA, Larsen TO, Andersen B. Chemical and molecular characterization of Phomopsis and Cytospora-like endophytes from different host plants in Brazil. Fungal Biol. 2012 Feb;116(2):249-60. doi: 10.1016/j.funbio.2011.11.008. Epub 2011 Nov 23. PubMed PMID: 22289771.
13: Noser J, Schneider P, Rother M, Schmutz H. Determination of six Alternaria toxins with UPLC-MS/MS and their occurrence in tomatoes and tomato products from the Swiss market. Mycotoxin Res. 2011 Nov;27(4):265-71. doi: 10.1007/s12550-011-0103-x. Epub 2011 Jun 22. PubMed PMID: 23605928.
14: Uchida R, Tomoda H, Dong Y, Omura S. Alutenusin, a specific neutral sphingomyelinase inhibitor, produced by Penicillium sp. FO-7436. J Antibiot (Tokyo). 1999 Jun;52(6):572-4. PubMed PMID: 10470682.
15: Komai SI, Hosoe T, Itabashi T, Nozawa K, Yaguchi T, Fukushima K, Kawai KI. New penicillide derivatives isolated from Penicillium simplicissimum. J Nat Med. 2006 Jul;60(3):185-190. doi: 10.1007/s11418-005-0028-9. Epub 2006 Apr 14. PubMed PMID: 29435879.
16: Singh SB, Jayasuriya H, Dewey R, Polishook JD, Dombrowski AW, Zink DL, Guan Z, Collado J, Platas G, Pelaez F, Felock PJ, Hazuda DJ. Isolation, structure, and HIV-1-integrase inhibitory activity of structurally diverse fungal metabolites. J Ind Microbiol Biotechnol. 2003 Dec;30(12):721-31. Epub 2004 Jan 9. PubMed PMID: 14714192.
17: Kjer J, Wray V, Edrada-Ebel R, Ebel R, Pretsch A, Lin W, Proksch P. Xanalteric acids I and II and related phenolic compounds from an endophytic Alternaria sp. isolated from the mangrove plant Sonneratia alba. J Nat Prod. 2009 Nov;72(11):2053-7. doi: 10.1021/np900417g. PubMed PMID: 19835393.
18: Hickert S, Hermes L, Marques LMM, Focke C, Cramer B, Lopes NP, Flett B, Humpf HU. Alternaria toxins in South African sunflower seeds: cooperative study. Mycotoxin Res. 2017 Nov;33(4):309-321. doi: 10.1007/s12550-017-0290-1. Epub 2017 Jul 28. PubMed PMID: 28755328.
19: Andersen B, Smedsgaard J, Jørring I, Skouboe P, Pedersen LH. Real-time PCR quantification of the AM-toxin gene and HPLC qualification of toxigenic metabolites from Alternaria species from apples. Int J Food Microbiol. 2006 Sep 1;111(2):105-11. Epub 2006 Aug 4. PubMed PMID: 16890318.
20: Puntscher H, Kütt ML, Skrinjar P, Mikula H, Podlech J, Fröhlich J, Marko D, Warth B. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins. Anal Bioanal Chem. 2018 Jul;410(18):4481-4494. doi: 10.1007/s00216-018-1105-8. Epub 2018 May 16. PubMed PMID: 29766221; PubMed Central PMCID: PMC6021461.








